molecular formula C13H17N3 B15048164 benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15048164
M. Wt: 215.29 g/mol
InChI Key: PPHMWTVXZRNZCB-UHFFFAOYSA-N
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Description

Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with a dimethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The reaction can be represented as follows:

(3,5-dimethyl-1H-pyrazol-1-yl)methanol+benzylamineThis compound\text{(3,5-dimethyl-1H-pyrazol-1-yl)methanol} + \text{benzylamine} \rightarrow \text{this compound} (3,5-dimethyl-1H-pyrazol-1-yl)methanol+benzylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. These complexes can participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a dimethyl group at the 1 and 3 positions, respectively. The structural formula can be represented as follows:

C13H17N3\text{C}_{13}\text{H}_{17}\text{N}_3

This compound is classified under pyrazole derivatives, which are known for their wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity . A study focusing on related pyrazole derivatives demonstrated that certain compounds in this category can inhibit mTORC1 activity and enhance autophagy in cancer cells. These mechanisms are critical in cancer treatment as they can disrupt tumor growth and survival pathways .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 23MIA PaCa-2<0.5mTORC1 inhibition, autophagy modulation
Compound 22MIA PaCa-2>10Autophagic flux disruption

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that contribute to cancer progression or microbial resistance.
  • Autophagy Regulation : As noted in anticancer studies, it may modulate autophagic processes, which are crucial for maintaining cellular homeostasis under stress conditions.

Study on Autophagy Modulation

A significant study investigated the effects of related pyrazole derivatives on autophagy in pancreatic cancer cells (MIA PaCa-2). The results indicated that certain compounds increased basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions. This suggests a potential therapeutic angle for targeting metabolic stress in tumors .

Antimicrobial Efficacy Assessment

Although direct studies on this compound's antimicrobial properties are sparse, related compounds have shown efficacy against various pathogens. Future research could elucidate specific interactions with bacterial targets.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H17N3/c1-11-13(10-16(2)15-11)9-14-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3

InChI Key

PPHMWTVXZRNZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2)C

Origin of Product

United States

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